molecular formula C21H19F3N4O2 B11019033 2-({4-[(2,4,5-trifluorophenyl)acetyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one

2-({4-[(2,4,5-trifluorophenyl)acetyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one

Cat. No.: B11019033
M. Wt: 416.4 g/mol
InChI Key: RKTHLTHLWZIAGP-UHFFFAOYSA-N
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Description

2-({4-[2-(2,4,5-TRIFLUOROPHENYL)ACETYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and a trifluorophenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[2-(2,4,5-TRIFLUOROPHENYL)ACETYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The quinazolinone core is then reacted with piperazine in the presence of a suitable coupling agent, such as EDCI or DCC, to form the piperazine-quinazolinone intermediate.

    Attachment of the Trifluorophenyl Group: The final step involves the acylation of the piperazine-quinazolinone intermediate with 2,4,5-trifluorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-[2-(2,4,5-TRIFLUOROPHENYL)ACETYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, while the piperazine ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-({4-[2-(2,4,5-TRIFLUOROPHENYL)ACETYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({4-[2-(2,4,5-TRIFLUOROPHENYL)ACETYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the quinazolinone core contributes to its overall stability and bioactivity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluorophenylacetic acid
  • 2,4,5-Trifluorobenzoic acid
  • 2,3,4-Trifluorophenylacetic acid

Uniqueness

Compared to similar compounds, 2-({4-[2-(2,4,5-TRIFLUOROPHENYL)ACETYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE stands out due to its unique combination of a quinazolinone core, a piperazine ring, and a trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19F3N4O2

Molecular Weight

416.4 g/mol

IUPAC Name

2-[[4-[2-(2,4,5-trifluorophenyl)acetyl]piperazin-1-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C21H19F3N4O2/c22-15-11-17(24)16(23)9-13(15)10-20(29)28-7-5-27(6-8-28)12-19-25-18-4-2-1-3-14(18)21(30)26-19/h1-4,9,11H,5-8,10,12H2,(H,25,26,30)

InChI Key

RKTHLTHLWZIAGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C(=O)CC4=CC(=C(C=C4F)F)F

Origin of Product

United States

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